molecular formula C9H7F6N B1626001 N-methyl-3,5-bis(trifluoromethyl)aniline CAS No. 42450-72-6

N-methyl-3,5-bis(trifluoromethyl)aniline

Cat. No. B1626001
CAS RN: 42450-72-6
M. Wt: 243.15 g/mol
InChI Key: LKNLVUCTBWTNPS-UHFFFAOYSA-N
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Description

  • Safety Information : Classified as harmful (H302, H315, H319, H335)

Molecular Structure Analysis

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • N-methyl-3,5-bis(trifluoromethyl)aniline serves as an efficient monodentate transient directing group in palladium-catalyzed dehydrogenative cross-coupling reactions, facilitating the synthesis of diverse 9-fluorenones (Wang et al., 2019).
  • Liquid Crystal Research :

    • This compound contributes to the study of liquid crystals, particularly in understanding the influence of trifluoromethyl groups on the stabilization of monolayer smectic states (Miyajima et al., 1995).
  • Material Science and Chemistry :

    • It's used in the synthesis of novel palladium complexes, including a unique V-shape tripalladium cluster, demonstrating its role in inorganic chemistry and materials science (Zhou et al., 2008).
    • In the field of polymer science, its derivatives have been utilized to improve water resistance in epoxy systems, indicating its significance in enhancing material properties (Johncock & Tudgey, 1983).
  • Synthetic Chemistry :

    • Its derivatives are key in synthesizing various organic compounds, including pest control agents, demonstrating its versatility in synthetic organic chemistry (An-chan, 2015).
  • Pharmacological Research :

    • It's instrumental in the development of new amino pyrazole derivatives with potential medicinal value, highlighting its role in pharmaceutical research (Shah et al., 2018).

Future Directions

: Sigma-Aldrich Product Page : Safety Data Sheet (SDS)

properties

IUPAC Name

N-methyl-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNLVUCTBWTNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549930
Record name N-Methyl-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42450-72-6
Record name N-Methyl-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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